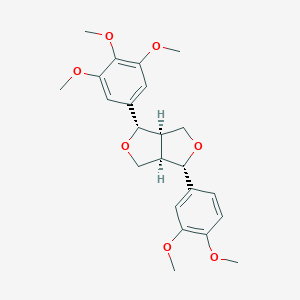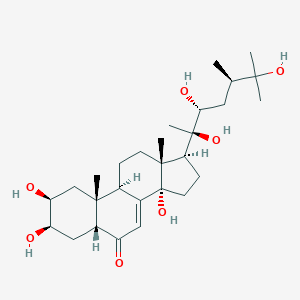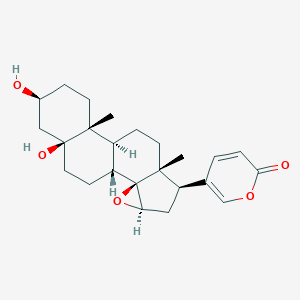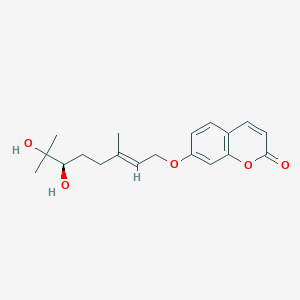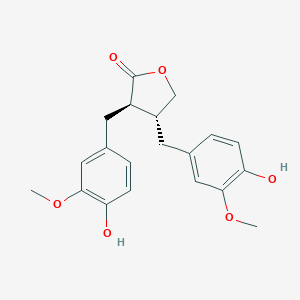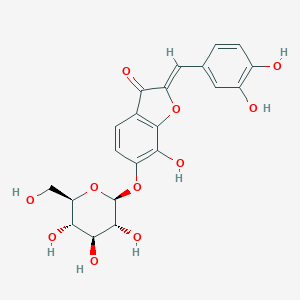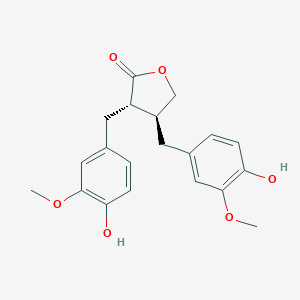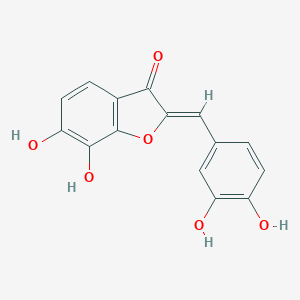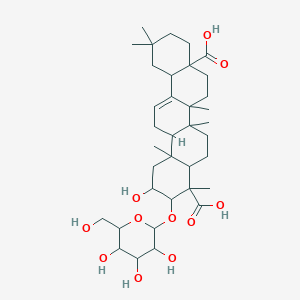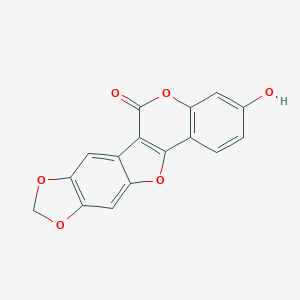
5-Methyl-7-hydroxyisoflavone
Descripción general
Descripción
5-Methyl-7-hydroxyisoflavone, also known as methoxyisoflavone, is a chemical compound that has been marketed as a bodybuilding supplement . It is a type of isoflavone, a class of flavonoids that are mostly found in leguminous plants .
Synthesis Analysis
Isoflavones are secondary metabolites derived from the phenylpropanoid pathway, mostly found in leguminous plants . They play a key role in plant-environment interactions and act as phytoalexins . A number of structural and regulatory genes involved in isoflavone biosynthesis in plants have been identified and characterized .Molecular Structure Analysis
The GC-MS analysis of the TMS derivative of 5-methyl-7-hydroxy-isoflavone shows a molecular ion at m/z 324 and the characteristic fragment ions: m/z 309, 222, and 102 .Chemical Reactions Analysis
Isoflavones, including 5-Methyl-7-hydroxyisoflavone, can undergo various biotransformation reactions such as hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation .Physical And Chemical Properties Analysis
The molecular formula of 5-Methyl-7-hydroxyisoflavone is C16H12O3, and its molecular weight is 252.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Aplicaciones Científicas De Investigación
Synthesis and Aminomethylation
A synthetic method for 7-hydroxy-5-methoxyisoflavones starting from 5,7-dihydroxyisoflavones has been developed. This involves the protection of the 7-hydroxy group and aminomethylation of the synthesized 7-hydroxy-5-methoxyisoflavones by formaldehyde aminals .
Metabolic Engineering in Plants
Isoflavones, including “5-Methyl-7-hydroxyisoflavone,” play pivotal roles in plant–microbe interactions such as rhizobia–legume symbiosis and defense responses. They are involved in the nodulation process in leguminous plants by inducing nodulation genes .
Mecanismo De Acción
Target of Action
The primary targets of 5-Methyl-7-hydroxyisoflavone are bacterial efflux pumps . These proteins remove toxic substances from the cell and protect bacteria against the effects of antibiotics .
Mode of Action
5-Methyl-7-hydroxyisoflavone interacts with its targets by inhibiting bacterial efflux pumps . This compound also inhibits collagen synthesis, which is an important factor in cancer development and progression . It also inhibits the growth of some bacteria strains such as Staphylococcus aureus .
Biochemical Pathways
5-Methyl-7-hydroxyisoflavone is derived from the phenylpropanoid pathway . It is produced from the flavone intermediates such as naringenin and liquiritigenin . The resulted 2-hydroxyisoflavone is dehydrated by the isoflavone dehydratase (HID) to produce basic isoflavone compounds such as genistein and daidzein .
Pharmacokinetics
It’s known that the compound can produce false positive results in urinary tests for cannabinoid use .
Result of Action
The inhibition of bacterial efflux pumps by 5-Methyl-7-hydroxyisoflavone can potentially enhance the effectiveness of antibiotics . By inhibiting collagen synthesis, it may also play a role in preventing cancer development and progression .
Safety and Hazards
Propiedades
IUPAC Name |
7-hydroxy-5-methyl-3-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-7-12(17)8-14-15(10)16(18)13(9-19-14)11-5-3-2-4-6-11/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGROPIASMMBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558070 | |
| Record name | 7-Hydroxy-5-methyl-3-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-7-hydroxyisoflavone | |
CAS RN |
55338-30-2 | |
| Record name | 7-Hydroxy-5-methyl-3-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





